molecular formula C11H16N2O4 B12224238 Methyl 1-(3-ethoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate

Methyl 1-(3-ethoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12224238
M. Wt: 240.26 g/mol
InChI Key: BFCZCFVLMHGHFJ-UHFFFAOYSA-N
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Description

Methyl 1-(3-ethoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate is an organic compound with a complex structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-ethoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate typically involves the esterification of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine to form the pyrazole ring, followed by further esterification and substitution reactions to introduce the ethoxy and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-ethoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-(3-ethoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(3-ethoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-ethoxy-1-methyl-3-oxopropyl ester
  • Methyl 3-ethoxy-1-methyl-3-oxopropyl ester
  • N-acetyl-s-3-ethoxy-1-methyl-3-oxopropyl-l-cysteine-d3

Uniqueness

Methyl 1-(3-ethoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazole ring and ester functional groups make it versatile for various chemical reactions and applications.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential for new discoveries and applications.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

methyl 1-(4-ethoxy-4-oxobutan-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H16N2O4/c1-4-17-10(14)7-8(2)13-6-5-9(12-13)11(15)16-3/h5-6,8H,4,7H2,1-3H3

InChI Key

BFCZCFVLMHGHFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N1C=CC(=N1)C(=O)OC

Origin of Product

United States

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